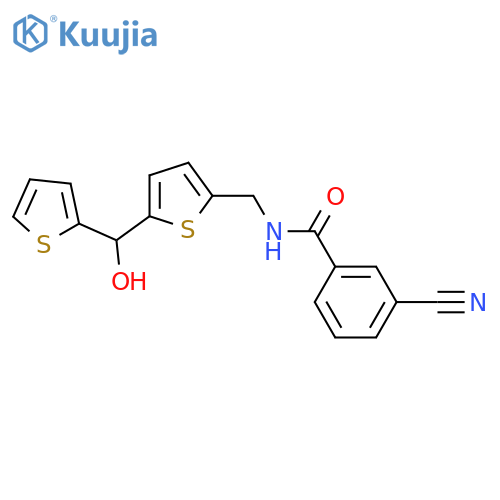

Cas no 1421497-98-4 (3-cyano-N-({5-hydroxy(thiophen-2-yl)methylthiophen-2-yl}methyl)benzamide)

3-cyano-N-({5-hydroxy(thiophen-2-yl)methylthiophen-2-yl}methyl)benzamide 化学的及び物理的性質

名前と識別子

-

- 3-cyano-N-({5-hydroxy(thiophen-2-yl)methylthiophen-2-yl}methyl)benzamide

- 3-CYANO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)BENZAMIDE

- 3-cyano-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]benzamide

- 3-cyano-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide

- AKOS024556868

- F6418-0046

- 1421497-98-4

-

- インチ: 1S/C18H14N2O2S2/c19-10-12-3-1-4-13(9-12)18(22)20-11-14-6-7-16(24-14)17(21)15-5-2-8-23-15/h1-9,17,21H,11H2,(H,20,22)

- InChIKey: RUYYVWOYPZQGAX-UHFFFAOYSA-N

- ほほえんだ: S1C(=CC=C1C(C1=CC=CS1)O)CNC(C1C=CC=C(C#N)C=1)=O

計算された属性

- せいみつぶんしりょう: 354.04967004g/mol

- どういたいしつりょう: 354.04967004g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 24

- 回転可能化学結合数: 5

- 複雑さ: 493

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 130Ų

3-cyano-N-({5-hydroxy(thiophen-2-yl)methylthiophen-2-yl}methyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6418-0046-5mg |

3-cyano-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)benzamide |

1421497-98-4 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6418-0046-15mg |

3-cyano-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)benzamide |

1421497-98-4 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6418-0046-25mg |

3-cyano-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)benzamide |

1421497-98-4 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F6418-0046-40mg |

3-cyano-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)benzamide |

1421497-98-4 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F6418-0046-10μmol |

3-cyano-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)benzamide |

1421497-98-4 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6418-0046-10mg |

3-cyano-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)benzamide |

1421497-98-4 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6418-0046-3mg |

3-cyano-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)benzamide |

1421497-98-4 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6418-0046-30mg |

3-cyano-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)benzamide |

1421497-98-4 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F6418-0046-2μmol |

3-cyano-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)benzamide |

1421497-98-4 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6418-0046-4mg |

3-cyano-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)benzamide |

1421497-98-4 | 4mg |

$66.0 | 2023-09-09 |

3-cyano-N-({5-hydroxy(thiophen-2-yl)methylthiophen-2-yl}methyl)benzamide 関連文献

-

Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

-

Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333

-

10. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

3-cyano-N-({5-hydroxy(thiophen-2-yl)methylthiophen-2-yl}methyl)benzamideに関する追加情報

Professional Introduction to Compound with CAS No. 1421497-98-4 and Product Name: 3-cyano-N-({5-hydroxy((thiophen-2-yl)methylthiophen-2-yl}methyl)benzamide

The compound identified by CAS No. 1421497-98-4 and the product named 3-cyano-N-({5-hydroxy(thiophen-2-yl)methylthiophen-2-yl}methyl)benzamide represents a significant advancement in the field of medicinal chemistry, particularly in the design and development of novel therapeutic agents. This compound, characterized by its intricate molecular architecture, has garnered considerable attention due to its potential pharmacological properties and structural features that make it a promising candidate for further investigation.

At the core of this compound's structure lies a benzamide moiety, which is a well-documented pharmacophore in drug discovery. The benzamide group is known for its ability to interact with biological targets in a manner that can modulate various cellular processes. In this particular compound, the benzamide is functionalized with a cyano group at the 3-position, which introduces a polar character to the molecule. This polar interaction can be crucial for binding affinity and specificity when interacting with biological receptors.

The presence of thiophene rings in the structure further enhances the complexity and potential biological activity of the compound. Thiophenes are heterocyclic compounds that are widely recognized for their role in pharmaceuticals due to their ability to adopt multiple conformations and engage in diverse interactions with biological targets. Specifically, the compound features two thiophene units: one attached through a 5-hydroxy(thiophen-2-yl)methylthiophen-2-yl group and another through a methyl linkage. This arrangement suggests a potential for both hydrophobic and hydrophilic interactions, which can be critical for drug-receptor binding.

The 5-hydroxy moiety within the thiophene ring adds an additional layer of functionality, introducing both hydrophilicity and potential hydrogen bonding capabilities. Hydroxyl groups are known to participate in hydrogen bonding, which can significantly influence the binding affinity and selectivity of a compound. The strategic placement of this hydroxyl group may enhance the compound's ability to interact with specific biological targets while minimizing off-target effects.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacological properties of compounds like this one with greater accuracy. Molecular docking studies have shown that the structural features of 3-cyano-N-({5-hydroxy(thiophen-2-yl)methylthiophen-2-yl}methyl)benzamide could potentially interact with various enzymes and receptors involved in diseases such as cancer, inflammation, and neurological disorders. These studies suggest that the compound may exhibit inhibitory activity against key targets, making it a valuable candidate for further experimental validation.

In addition to its structural complexity, this compound also exhibits interesting physicochemical properties that make it suitable for drug development. The cyano group contributes to electron-withdrawing effects, which can influence both solubility and metabolic stability. The presence of multiple aromatic rings enhances hydrophobicity, which is often desirable for oral bioavailability. However, balancing hydrophobicity with solubility remains a critical challenge in drug design, and further optimization may be necessary to improve pharmacokinetic profiles.

Current research in medicinal chemistry increasingly emphasizes the importance of multitarget engagement in drug design. Compounds that can interact with multiple biological pathways simultaneously often exhibit enhanced therapeutic effects while reducing the risk of resistance development. The complex structure of 3-cyano-N-({5-hydroxy(thiophen-2-yl)methylthiophen-2-yl}methyl)benzamide suggests that it may possess such multitarget capabilities, although this remains to be fully elucidated through experimental studies.

The synthesis of this compound represents a testament to the progress made in synthetic organic chemistry over recent decades. The ability to construct such intricate molecular frameworks reliably and efficiently has opened up new avenues for drug discovery. Advances in synthetic methodologies have allowed chemists to explore increasingly complex structures without compromising on yield or purity, enabling more rapid development of novel therapeutic agents.

As research continues to uncover new biological targets and mechanisms underlying various diseases, compounds like 3-cyano-N-({5-hydroxy(thiophen-2-yl)methylthiophen-2-yl}methyl)benzamide will play an increasingly important role in addressing unmet medical needs. The combination of structural complexity and potential pharmacological activity makes this compound a compelling subject for further investigation, both in academic research settings and within pharmaceutical companies aiming to develop next-generation therapeutics.

1421497-98-4 (3-cyano-N-({5-hydroxy(thiophen-2-yl)methylthiophen-2-yl}methyl)benzamide) 関連製品

- 68609-96-1(((Nonyloxy)methyl)oxirane)

- 2031260-40-7(1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride)

- 31676-61-6(Ethyl 2-chloro-6-phenylnicotinate)

- 1805661-63-5(Ethyl 5-cyano-2,3-dichlorobenzoate)

- 1780799-73-6(1-cyclopentyl-2-fluoroethan-1-ol)

- 1219805-59-0(1-BroMo-2,3-dichlorobenzene-d3)

- 2034325-34-1(N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide)

- 2866319-10-8(Pyrrolo[1,2-a]pyrazine-7-carboxylic acid, 1,2,3,4-tetrahydro-6-methyl-, methyl ester )

- 189756-89-6(4-Bromo-1,2-oxathiolane 2,2-dioxide)

- 2030458-16-1(3-Furancarboxylic acid, 3-(4-aminophenyl)tetrahydro-)